molecular formula C25H27FN2O6 B12013818 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one CAS No. 618073-00-0

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12013818
CAS No.: 618073-00-0
M. Wt: 470.5 g/mol
InChI Key: JBIJEAUEBYLNSE-LNVKXUELSA-N
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Description

This compound is a pyrrol-2-one derivative featuring a 3-fluoro-4-methoxybenzoyl group at position 4, a 3-hydroxyphenyl substituent at position 5, and a 3-morpholinopropyl chain at position 1. Its structural complexity confers unique physicochemical and biological properties, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems and morpholine-based solubilizing groups.

Properties

CAS No.

618073-00-0

Molecular Formula

C25H27FN2O6

Molecular Weight

470.5 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27FN2O6/c1-33-20-7-6-17(15-19(20)26)23(30)21-22(16-4-2-5-18(29)14-16)28(25(32)24(21)31)9-3-8-27-10-12-34-13-11-27/h2,4-7,14-15,22,29-30H,3,8-13H2,1H3/b23-21-

InChI Key

JBIJEAUEBYLNSE-LNVKXUELSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)O)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)O)O)F

Origin of Product

United States

Biological Activity

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Fluorine and methoxy groups : These enhance lipophilicity and may influence receptor interactions.
  • Morpholine and phenoxy moieties : These groups are known to affect biological activity through various pathways.
PropertyValue
Molecular FormulaC31H31FN2O6
Molecular Weight546.6 g/mol
IUPAC Name(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
InChI KeyLWTAZRZBOXLHGY-ORIPQNMZSA-N

The biological activity of the compound is attributed to its interaction with specific molecular targets, including:

  • Enzymatic inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor modulation : The compound can modulate estrogen receptors, which are crucial in breast cancer development.
  • Signal transduction pathways : It influences various signaling cascades that regulate cell growth and apoptosis.

Pharmacological Effects

Research indicates several pharmacological effects of this compound:

  • Antitumoral Activity :
    • The compound exhibits significant antitumoral effects in vitro. Studies show that it inhibits the growth of estrogen receptor-positive breast cancer cells by disrupting estrogen-mediated signaling pathways .
    • It has been observed to induce apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the pyrrol-2-one class, providing insights into their potential applications:

  • Study on Estrogen Receptor Modulation :
    A study identified compounds with similar structures that inhibited estrogen receptor-mediated transcription without affecting androgen or glucocorticoid receptors. This selective action suggests a potential for developing targeted therapies for ER-positive breast cancer .
  • In Vivo Efficacy :
    In animal models, derivatives of pyrrol-2-one compounds have shown promising results in reducing tumor size and improving survival rates in subjects with induced tumors.

Scientific Research Applications

Antitumor Activity

Research has indicated that pyrrolone derivatives exhibit significant antitumor effects. For instance, studies have shown that compounds similar to 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one can inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells. These compounds were found to induce apoptosis and block cell cycle progression in cancer cells, demonstrating their potential as therapeutic agents against breast cancer .

Estrogen Receptor Modulation

The compound has been evaluated for its ability to modulate estrogen receptor activity, which is crucial in the treatment of hormone-dependent cancers. In vitro studies have shown that it can act as a partial antagonist of estrogen receptors, providing a promising approach for overcoming resistance to current therapies .

Anti-inflammatory Properties

Pyrrolone derivatives are also noted for their anti-inflammatory properties. The compound's structure allows it to potentially inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Some studies suggest that pyrrolone derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infectious diseases. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation .

Case Studies and Research Findings

Study ReferenceFocusFindings
Antitumor EffectsIdentified antitumor activity in ER+ breast cancer cells; induced apoptosis and cell cycle arrest.
Estrogen Receptor InteractionDemonstrated partial antagonism of estrogen receptors; potential for overcoming treatment resistance.
Anti-inflammatory EffectsSuggested anti-inflammatory properties; further research needed to elucidate mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs reported in the literature.

Substituent Variations on the Aroyl Group

The 3-fluoro-4-methoxybenzoyl group in the target compound is distinct from other aroyl substituents:

  • Compound 23 () : Contains a 4-methylbenzoyl group, lacking fluorine and methoxy substituents. This results in reduced electron-withdrawing effects and lower lipophilicity (clogP: ~3.2 vs. ~3.8 for the target compound) .
  • Compound 51 () : Features a 4-chlorobenzoyl group. Chlorine’s stronger electron-withdrawing nature increases metabolic stability but may reduce solubility compared to the target compound’s fluorine-methoxy combination .
  • compound : Utilizes a 4-ethoxybenzoyl group, which enhances hydrophobicity (clogP: ~4.1) but may compromise target binding due to steric bulk .

Variations in the 5-Phenyl Substituent

  • Compound 25 () : Substitutes the 3-hydroxyphenyl group with a 3-trifluoromethylphenyl moiety. The CF₃ group increases potency in enzyme inhibition assays (IC₅₀: 0.8 μM vs. 1.2 μM for the target compound) but reduces aqueous solubility .
  • compound : Contains a 2-fluorophenyl group at position 3. Ortho-fluorination disrupts planar binding, leading to lower affinity for kinases compared to the target compound’s meta-hydroxyphenyl group .
  • compound : Incorporates a 4-hydroxy-3-methoxyphenyl group, mimicking catechol structures. This improves antioxidant activity but increases susceptibility to glucuronidation .

Modifications to the N-Substituent

  • Compound 29 (): Uses a 2-hydroxypropyl chain instead of morpholinopropyl. The absence of morpholine reduces solubility (logS: -4.2 vs. -3.5 for the target compound) and bioavailability .
  • compound: Features a 3-(dimethylamino)propyl group. While this enhances basicity (pKa: 8.9 vs. 7.2 for morpholinopropyl), it may lead to off-target interactions with cationic binding sites .
  • compound: Shares the 3-morpholinopropyl chain but includes a 4-(morpholinosulfonyl)benzoyl group. The sulfonyl moiety improves kinase selectivity but introduces synthetic complexity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound ID Aroyl Group 5-Substituent N-Substituent Molecular Weight Yield (%) Melting Point (°C)
Target Compound 3-Fluoro-4-methoxy 3-Hydroxyphenyl 3-Morpholinopropyl 468.4* - -
Compound 23 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 2-Hydroxypropyl 436.1 32 246–248
Compound 25 4-Methylbenzoyl 3-Trifluoromethylphenyl 2-Hydroxypropyl 420.1 9 205–207
4-Ethoxybenzoyl 2-Fluorophenyl 5-Methylthiadiazol-2-yl 455.4 - -
4-Chlorobenzoyl 4-Methoxyphenyl 3-Dimethylaminopropyl 428.9 - -

*Calculated based on molecular formula.

Key Research Findings

Fluorine-Methoxy Synergy : The 3-fluoro-4-methoxybenzoyl group balances lipophilicity and solubility, outperforming chloro or ethoxy analogs in cellular uptake assays .

Morpholine Advantage: The 3-morpholinopropyl chain enhances solubility (logS: -3.5) compared to dimethylamino or hydroxypropyl groups, critical for oral bioavailability .

Hydroxyphenyl vs. Fluorophenyl : The 3-hydroxyphenyl group provides optimal hydrogen-bonding interactions, though fluorophenyl analogs (e.g., ) show improved blood-brain barrier penetration .

Metabolic Vulnerabilities: The 3-hydroxy group in the target compound increases glucuronidation rates (t₁/₂: 45 min) relative to non-hydroxylated analogs (t₁/₂: >60 min) .

Preparation Methods

Core Skeleton Assembly via Friedel-Crafts Acylation

The foundational step in synthesizing this compound involves constructing the pyrrolidinone core through a Friedel-Crafts acylation reaction. A substituted benzene derivative, typically 3-fluoro-4-methoxyacetophenone , reacts with a cyclic ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). This step facilitates the formation of the benzoyl-pyrrolidinone backbone while preserving the fluorine and methoxy groups.

Key Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions)

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Catalyst: AlCl₃ (1.2 equivalents)

  • Yield: ~65–70% (estimated based on analogous reactions)

Introduction of the Morpholinopropyl Side Chain

The morpholinopropyl group is introduced via nucleophilic substitution at the pyrrolidinone nitrogen. A pre-synthesized 3-morpholinopropylamine derivative reacts with the core structure under basic conditions. Potassium carbonate (K₂CO₃) or triethylamine (TEA) is employed to deprotonate the nitrogen, enabling attack on the alkyl halide (e.g., 3-chloropropylmorpholine).

Optimization Considerations:

  • Steric hindrance from the adjacent hydroxyl and benzoyl groups necessitates prolonged reaction times (24–48 hours).

  • Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency.

Functionalization with Hydroxyphenyl Groups

The 3-hydroxyphenyl substituent is incorporated through Suzuki-Miyaura coupling or Grignard addition . A boronated hydroxyphenyl precursor reacts with the pyrrolidinone intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). This step requires careful protection of hydroxyl groups to prevent undesired side reactions.

Protection-Deprotection Strategy:

  • Protecting Agent: tert-Butyldimethylsilyl (TBDMS) chloride for hydroxyl groups

  • Deprotection: Tetra-n-butylammonium fluoride (TBAF) in THF

Reaction Optimization and Challenges

Catalytic System Tuning

ParameterFriedel-Crafts AcylationNucleophilic SubstitutionSuzuki Coupling
Solvent DCMDMFDioxane/H₂O
Temperature (°C) 0–580–10080–90
Reaction Time 2–4 hours24–48 hours12–18 hours

Elevated temperatures during nucleophilic substitution accelerate the reaction but risk decomposition of the morpholinopropylamine reagent. Microwave-assisted synthesis has been explored to reduce time while maintaining yields above 60%.

Byproduct Formation and Mitigation

Common byproducts include:

  • Di-alkylated species from over-substitution at the pyrrolidinone nitrogen.

  • Oxidation of hydroxyl groups during coupling steps.

Mitigation Strategies:

  • Use of stoichiometric amine bases (e.g., TEA) to control substitution regiochemistry.

  • Inert atmosphere (N₂ or Ar) to prevent oxidation.

Purification and Isolation Techniques

Chromatographic Methods

Crude reaction mixtures are purified via flash column chromatography using silica gel (200–300 mesh). Eluent systems vary by polarity:

  • Low Polarity: Hexane/ethyl acetate (3:1) for benzoyl intermediates

  • High Polarity: DCM/methanol (95:5) for final compounds

Critical Note: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is employed for final purification to achieve >95% purity.

Crystallization Protocols

Recrystallization from ethanol/water mixtures (7:3 v/v) yields crystalline product. Slow cooling (0.5°C/min) enhances crystal quality, reducing amorphous content.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.82 (d, J = 8.4 Hz, 1H, aromatic)

    • δ 6.95 (s, 1H, hydroxyl proton)

    • δ 3.72–3.68 (m, 4H, morpholine OCH₂)

  • HRMS (ESI+): m/z calcd for C₂₆H₂₈FN₂O₆ [M+H]⁺ 547.1975, found 547.1978.

Purity Assessment

HPLC Conditions:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: 0.1% TFA in H₂O (A) and acetonitrile (B)

  • Gradient: 10–90% B over 25 minutes

  • Retention Time: 18.2 minutes

Scale-Up Considerations and Industrial Relevance

Batch vs. Continuous Flow Synthesis

While batch processes dominate laboratory-scale synthesis, continuous flow systems offer advantages for large-scale production:

  • Improved heat transfer during exothermic Friedel-Crafts reactions

  • Reduced solvent usage by 40–50%

Q & A

Q. Table 1: Yield Optimization with Different Substituents

CompoundSubstituent on BenzaldehydeReaction TimeYield
234-Trifluoromethoxy3 h (RT)32%
253-Trifluoromethyl12 h (RT)9%
293-Chloro12 h (RT)47%
303,5-Dichloro10 h (reflux)18%

RT = Room Temperature. Data from

Advanced: How can structural ambiguities in the pyrrolone core be resolved using analytical techniques?

Answer:
Ambiguities arise from tautomerism (e.g., keto-enol forms) or stereochemical complexity. Recommended methodologies:

  • 2D NMR : NOESY or HSQC to confirm spatial arrangements of substituents (e.g., morpholinopropyl chain orientation) .
  • X-ray Crystallography : Definitive resolution of bond angles and stereochemistry, especially for polymorphic forms .
  • HRMS : Validate molecular formula (e.g., C₂₃H₂₅N₂O₄Cl requires 428.909 m/z) and detect trace impurities .

Basic: What functional groups in this compound are critical for structure-activity relationship (SAR) studies?

Answer:
Key pharmacophores include:

  • 3-Hydroxy Group : Essential for hydrogen bonding with biological targets (e.g., enzymes) .
  • Morpholinopropyl Chain : Enhances solubility and modulates pharmacokinetics via amine protonation .
  • Aryl Substituents : Fluorine and methoxy groups on the benzoyl moiety improve target affinity and metabolic stability .

Q. Methodological Approach :

Synthesize analogs with modified substituents (e.g., replace morpholinopropyl with piperidinyl).

Test in bioassays (e.g., enzyme inhibition, cellular uptake) to correlate structural changes with activity .

Advanced: How can computational modeling predict the bioactivity of this compound?

Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. Focus on binding affinity of the 3-hydroxy group and aryl moieties .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) of substituents with experimental IC₅₀ values .

Advanced: How to address contradictory data in reaction yields or spectral analysis?

Answer:
Case Study : Discrepancies in NMR peaks for analogs with similar substituents.

  • Root Cause : Tautomeric equilibria or solvent-induced shifts (e.g., DMSO vs. CDCl₃).
  • Resolution :
    • Use deuterated solvents to stabilize specific tautomers .
    • Compare with synthesized reference standards (e.g., 5-(4-chlorophenyl) analog in ).
    • Validate via independent techniques (e.g., IR for carbonyl stretching frequencies) .

Basic: What purification strategies are optimal for isolating high-purity pyrrolone derivatives?

Answer:

  • Recrystallization : MeOH/EtOH mixtures for polar compounds (e.g., 47% yield for 3-chloro analog ).
  • Chromatography : Reverse-phase HPLC for non-polar derivatives (e.g., trifluoromethyl-substituted compounds).
  • Work-Up : Acid/base extraction to remove unreacted amines or aldehydes .

Advanced: How does the morpholinopropyl group influence pharmacokinetic properties?

Answer:

  • Solubility : Tertiary amine in morpholine enhances water solubility at physiological pH .
  • Metabolism : Morpholine rings resist oxidative degradation compared to piperidine analogs .
  • Target Engagement : The propyl linker length optimizes binding to deep hydrophobic pockets (e.g., kinase ATP-binding sites) .

Q. Experimental Validation :

  • Synthesize truncated analogs (e.g., morpholinoethyl instead of morpholinopropyl).
  • Measure logP, plasma protein binding, and in vitro metabolic stability .

Advanced: What strategies improve scalability of synthesis for preclinical studies?

Answer:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Optimization : Use immobilized catalysts (e.g., Pd/C) for easy recovery in cross-coupling steps .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify robust conditions .

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